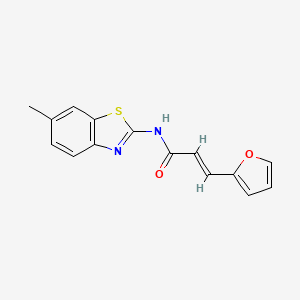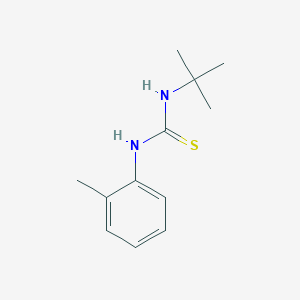![molecular formula C14H11N3O2S2 B5759758 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as PTIO, is a chemical compound that has been extensively studied in scientific research. PTIO is a nitric oxide (NO) scavenger and is used as a tool to investigate the role of NO in various biological processes.
Mecanismo De Acción
Target of Action
The primary target of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is the cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε) . This enzyme plays a central role in controlling the differentiation and function of osteoclasts , which are cells that break down bone tissue. Overactivation of osteoclasts can lead to conditions such as osteoporosis .
Mode of Action
This compound acts as an inhibitor of cyt-PTPε . It exhibits an inhibitory effect against the dephosphorylation of cellular Src protein, a substrate of cyt-PTPε . By inhibiting cyt-PTPε, the compound interferes with the enzyme’s ability to regulate osteoclast differentiation and function .
Biochemical Pathways
The inhibition of cyt-PTPε affects the biochemical pathways involved in osteoclast differentiation and function . Specifically, it disrupts the dephosphorylation process mediated by cyt-PTPε . This disruption can lead to the destabilization of the podosome structure, which is necessary for the bone-resorbing activity of osteoclasts .
Result of Action
The inhibition of cyt-PTPε by this compound results in several molecular and cellular effects . These include the destabilization of the podosome structure in osteoclasts and the attenuation of cellular differentiation of monocytes into osteoclasts . These effects occur without affecting cell viability .
Análisis Bioquímico
Biochemical Properties
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε), which is involved in the regulation of osteoclast differentiation and function . By inhibiting cyt-PTPε, this compound can modulate the dephosphorylation processes that are critical for osteoclast activity. This interaction highlights the compound’s potential in therapeutic applications, particularly in conditions like osteoporosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In osteoclasts, the compound inhibits differentiation and function by targeting cyt-PTPε . This inhibition affects cell signaling pathways, leading to reduced osteoclast activity and bone resorption. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent. For instance, it can alter the expression of genes involved in osteoclastogenesis, thereby influencing the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyt-PTPε, inhibiting its enzymatic activity . This inhibition prevents the dephosphorylation of key substrates, thereby modulating downstream signaling pathways. Additionally, the compound may influence gene expression by altering transcription factor activity, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of cyt-PTPε . Prolonged exposure may lead to degradation, which could reduce its efficacy. Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyt-PTPε without causing significant adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of determining an optimal therapeutic window. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the need for precise dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of cyt-PTPε affects metabolic flux and metabolite levels, particularly in pathways related to osteoclast function . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s distribution patterns are essential for understanding its therapeutic potential and optimizing its delivery in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.
Propiedades
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-13(11-7-4-8-20-11)15-14-17-16-12(21-14)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPCZYJXEKZKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)


![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

